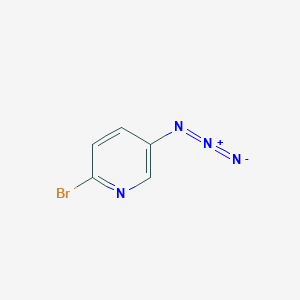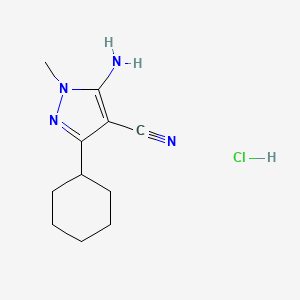
5-Azido-2-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-2-bromopyridine: is a heterocyclic organic compound that contains both azide and bromine functional groups attached to a pyridine ring. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for various chemical transformations, while the bromine atom allows for further functionalization through cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2-bromopyridine typically involves the introduction of the azide group into a bromopyridine precursor. One common method is the nucleophilic substitution of a suitable leaving group (such as a halide) with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group in 5-azido-2-bromopyridine can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized pyridine derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Cross-Coupling Reactions: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or alkyl groups.
Common Reagents and Conditions:
Sodium Azide:
Palladium Catalysts: Employed in cross-coupling reactions.
Copper Catalysts: Used in azide-alkyne cycloaddition reactions.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Functionalized Pyridines: Resulting from substitution and cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Azido-2-bromopyridine is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecular architectures.
Biology and Medicine: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biological processes.
Industry: In materials science, this compound can be employed in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile component in the design of functional materials.
Wirkmechanismus
The mechanism by which 5-azido-2-bromopyridine exerts its effects depends on the specific chemical reactions it undergoes. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In cross-coupling reactions, the bromine atom participates in oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts.
Vergleich Mit ähnlichen Verbindungen
2-Bromopyridine: Lacks the azide group but can undergo similar cross-coupling reactions.
5-Azidopyridine: Contains the azide group but lacks the bromine atom, limiting its functionalization options.
Uniqueness: 5-Azido-2-bromopyridine is unique due to the presence of both azide and bromine functional groups, allowing for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse applications.
Eigenschaften
IUPAC Name |
5-azido-2-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHUCCVPMWLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10,16-bis(4-fluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8246282.png)




